[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid
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Overview
Description
[2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with an amino group and an ethoxycarbonyl group
Mechanism of Action
Target of Action
The primary target of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond forming reaction .
Mode of Action
The compound interacts with its target through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd-C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki-Miyaura cross-coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
Also, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki-Miyaura cross-coupling reaction . This reaction is exceptionally mild and functional group tolerant, making it a valuable tool in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction is considerably accelerated at physiological pH . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromobenzoic acid and ethyl chloroformate.
Borylation Reaction: The borylation of the aryl bromide is achieved using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction involves the use of a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate.
Hydrolysis: The resulting boronic ester is then hydrolyzed under acidic conditions to yield the desired this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid can undergo oxidation reactions to form phenols. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can be reduced to form the corresponding boronate ester using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups. This is often achieved using halogenating agents like bromine or iodine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, sodium periodate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents like bromine, iodine, and chlorine.
Major Products:
Oxidation: Phenols.
Reduction: Boronate esters.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry:
Catalysis: [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid is used as a catalyst in various organic reactions, including Suzuki-Miyaura coupling reactions.
Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit enzymes, particularly those involved in cancer and metabolic diseases.
Drug Development: It is explored as a lead compound for developing new pharmaceuticals.
Medicine:
Cancer Therapy: Research is ongoing to evaluate its efficacy in targeting cancer cells and inhibiting tumor growth.
Antibacterial Agents: The compound is investigated for its potential use as an antibacterial agent.
Industry:
Material Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Sensors: The compound is utilized in the design of sensors for detecting various analytes.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler analog with a phenyl ring and a boronic acid group.
4-Ethoxycarbonylphenylboronic Acid: Similar structure but lacks the amino group.
2-Aminophenylboronic Acid: Similar structure but lacks the ethoxycarbonyl group.
Uniqueness:
Functional Groups: The presence of both amino and ethoxycarbonyl groups in [2-Amino-4-(ethoxycarbonyl)phenyl]boronic acid provides unique reactivity and potential for diverse applications.
Reactivity: The compound’s ability to undergo various chemical reactions, including oxidation, reduction, and substitution, makes it a versatile reagent in organic synthesis.
Properties
IUPAC Name |
(2-amino-4-ethoxycarbonylphenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXVNLRIPXPJRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)OCC)N)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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